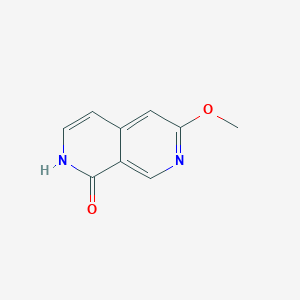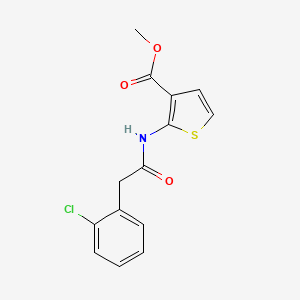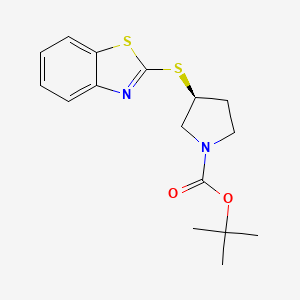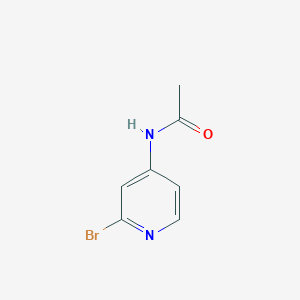
N-(2-Bromopyridin-4-YL)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromopyridin-4-YL)acetamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and an acetamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Bromopyridin-4-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with acetamide. The reaction typically requires a solvent such as dichloromethane and a base like N-ethyl-N,N-diisopropylamine (DIPEA). The reaction mixture is stirred at a temperature range of 5-20°C for about 16 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N-(2-Bromopyridin-4-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound N-oxide or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(2-aminopyridin-4-yl)acetamide, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-(2-Bromopyridin-4-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for molecules that can modulate biological pathways, making it useful in drug discovery and development.
作用機序
The mechanism of action of N-(2-Bromopyridin-4-YL)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(5-Bromopyridin-2-yl)acetamide: Similar structure but with the bromine atom at the 5-position.
N-(4-Bromopyridin-2-yl)acetamide: Bromine atom at the 4-position.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of pyridine.
Uniqueness
N-(2-Bromopyridin-4-YL)acetamide is unique due to the specific positioning of the bromine and acetamide groups on the pyridine ring. This arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC名 |
N-(2-bromopyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H,9,10,11) |
InChIキー |
WTUGDRQRWWLQLN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



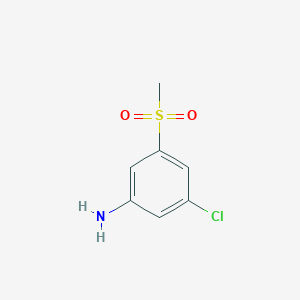


![(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
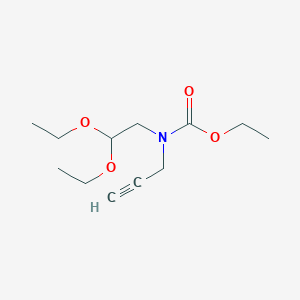
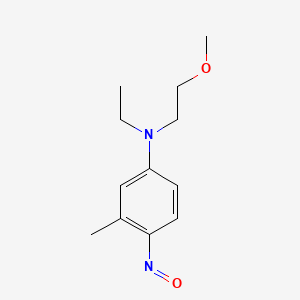

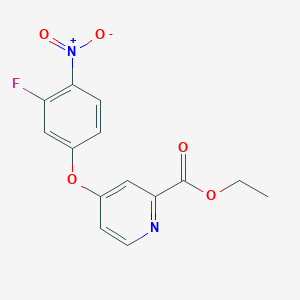
![Thiazolo[5,4-b]pyridine-2,5-diamine](/img/structure/B13979330.png)
